(Phenylcyclopentyl)-N-prop-2-ynylformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Phenylcyclopentyl)-N-prop-2-ynylformamide is a complex organic compound characterized by its unique structure, which includes a phenyl group attached to a cyclopentyl ring and a prop-2-ynyl formamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Phenylcyclopentyl)-N-prop-2-ynylformamide typically involves multiple steps, starting with the formation of the cyclopentyl ring and subsequent functionalization with the phenyl and formamide groups. One common synthetic route includes the reaction of phenylcyclopentanol with prop-2-ynylamine under specific conditions, such as the presence of a strong base and a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the synthesis process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(Phenylcyclopentyl)-N-prop-2-ynylformamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form phenylcyclopentyl-N-prop-2-ynylformamide oxide.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives.
Substitution: : Substitution reactions can occur at different positions on the cyclopentyl ring or the formamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
Scientific Research Applications
(Phenylcyclopentyl)-N-prop-2-ynylformamide is utilized in various scientific research applications, including:
Chemistry: : The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : It is used in biological studies to investigate its interactions with biological macromolecules and its potential as a bioactive compound.
Medicine: : The compound is explored for its medicinal properties, including its potential use in drug development and as a therapeutic agent.
Industry: : It finds applications in the chemical industry for the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which (Phenylcyclopentyl)-N-prop-2-ynylformamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(Phenylcyclopentyl)-N-prop-2-ynylformamide is compared with other similar compounds, such as phenylcyclohexyl-N-prop-2-ynylformamide and phenylcyclopentyl-N-ethylformamide. These compounds share structural similarities but differ in their functional groups and chemical properties, highlighting the uniqueness of this compound.
List of Similar Compounds
Phenylcyclohexyl-N-prop-2-ynylformamide
Phenylcyclopentyl-N-ethylformamide
Phenylcyclopentyl-N-methylformamide
This detailed article provides an overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-phenyl-N-prop-2-ynylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-2-12-16-14(17)15(10-6-7-11-15)13-8-4-3-5-9-13/h1,3-5,8-9H,6-7,10-12H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXPESVQYMWMDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1(CCCC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.